molecular formula C16H22N4O2 B2757241 tert-butyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate CAS No. 1785961-71-8

tert-butyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate

Cat. No.: B2757241
CAS No.: 1785961-71-8
M. Wt: 302.378
InChI Key: CLEKRMNBSGDMEI-VCHYOVAHSA-N
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Description

The compound tert-butyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a pyrrolizine derivative characterized by a bicyclic pyrrolizine core substituted with a cyano group at position 7, a dimethylamino-methyleneamino moiety at position 6, and a tert-butyl ester at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

tert-butyl 1-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)14-13(18-10-19(4)5)11(9-17)12-7-6-8-20(12)14/h10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEKRMNBSGDMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C2N1CCC2)C#N)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrolizine derivatives reported in recent literature, focusing on synthesis, physicochemical properties, and functional group effects.

Physicochemical and Functional Group Analysis
Property Target Compound Compound 16a Compound 10a
Core Structure 2,3-Dihydro-1H-pyrrolizine 2,3-Dihydro-1H-pyrrolizine 1H-Pyrrole
Position 5 tert-Butyl ester 4-Methoxyphenyl carboxamide Ethyl ester
Position 6 (Dimethylamino)methyleneamino 4-(Dimethylamino)benzylidene Indole-carbonyl
Position 7 Cyano Cyano Methyl
Melting Point Not reported 244–246°C 169–173°C
Synthetic Yield Not reported 54% 98%
Key Functional Moieties tert-Butyl (stability), cyano (polarity) Aryl carboxamide (H-bonding potential) Boc group (protecting), indole (π-π stacking)

Key Observations :

  • Steric and Solubility Effects : The tert-butyl ester in the target compound likely enhances steric hindrance and lipophilicity compared to the ethyl ester in 10a or the carboxamide in 16a.
  • Electronic Properties: The dimethylamino-methyleneamino group in the target compound may exhibit stronger electron-donating effects than the benzylidene group in 16a, influencing reactivity in further functionalization.

Q & A

(Basic) What are the key considerations for synthesizing this compound with high purity and yield?

Methodological Answer:
Synthesis requires rigorous control of reaction parameters:

  • Temperature: Optimized to balance reaction rate and byproduct formation (e.g., 0–5°C for nitrile group stability).
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Catalyst Use: Lewis acids (e.g., ZnCl₂) may stabilize reactive intermediates during cyclization.
  • Purification: Column chromatography (silica gel, gradient elution) or recrystallization ensures purity. Validate via HPLC (>95% purity threshold) .

(Basic) Which analytical techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., cyano group at C7, tert-butyl at C5) .
  • Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography: Resolve stereochemical ambiguities in the pyrrolizine core .
  • HPLC-DAD: Monitor purity and detect trace impurities (<0.5% threshold) .

(Advanced) How can computational methods predict reactivity or regioselectivity in derivatization reactions?

Methodological Answer:

  • Quantum Chemical Calculations (DFT): Model transition states to predict electrophilic attack sites (e.g., cyano vs. amino groups) .
  • Molecular Dynamics Simulations: Assess solvent effects on reaction pathways (e.g., THF vs. DMSO stabilizing intermediates) .
  • Machine Learning Models: Train on analogous pyrrolizine derivatives to forecast optimal reaction conditions (e.g., solvent/catalyst pairs) .

(Advanced) What strategies resolve contradictions in experimental vs. theoretical data (e.g., unexpected byproducts)?

Methodological Answer:

  • Cross-Validation: Repeat experiments under controlled conditions (e.g., inert atmosphere to exclude oxidation) .
  • In Situ Monitoring: Use Raman spectroscopy or ReactIR to detect transient intermediates .
  • Retrosynthetic Analysis: Re-examine proposed mechanisms using computational tools (e.g., identify overlooked steric hindrance) .

(Advanced) How to design experiments for optimizing multi-step reaction conditions?

Methodological Answer:
Apply Design of Experiments (DoE) :

  • Factors: Vary temperature (40–80°C), solvent (DMF, THF), and catalyst loading (0.1–1.0 equiv).
  • Response Variables: Yield, purity, reaction time.
  • Statistical Analysis: Use ANOVA to identify significant factors and interactions. For example, a central composite design reduces required trials by 40% while maintaining predictive accuracy .

(Advanced) How to assess the compound’s stability under varying storage or reaction conditions?

Methodological Answer:

  • Accelerated Stability Studies: Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
  • Analytical Tracking: Monitor degradation via HPLC-UV and LC-MS (e.g., hydrolysis of tert-butyl ester).
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard conditions .

(Advanced) What methodologies address low solubility in aqueous or organic phases?

Methodological Answer:

  • Co-Solvent Systems: Blend ethanol/water (70:30) or PEG-400/THF to enhance solubility.
  • Salt Formation: React with HCl to generate a water-soluble hydrochloride salt.
  • Nanoparticle Formulation: Use antisolvent precipitation with stabilizers (e.g., PVP) to produce stable nanosuspensions .

(Advanced) How to investigate the compound’s role in catalytic or multi-component reactions?

Methodological Answer:

  • Mechanistic Probes: Isotope labeling (e.g., ¹⁵N at the dimethylamino group) to track participation in bond formation .
  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates.
  • High-Throughput Screening: Test 96-well plate arrays with varied substrates and catalysts to identify reactivity trends .

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